molecular formula C10H15NO B1622742 2-Furfuryl-N-(3-methylbutylidene)amine CAS No. 35448-30-7

2-Furfuryl-N-(3-methylbutylidene)amine

Cat. No.: B1622742
CAS No.: 35448-30-7
M. Wt: 165.23 g/mol
InChI Key: MXIKHMGQIAQRPG-UHFFFAOYSA-N
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Description

2-Furfuryl-N-(3-methylbutylidene)amine is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a furfuryl group attached to an amine, which is further substituted with a 3-methylbutylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furfuryl-N-(3-methylbutylidene)amine typically involves the reaction of furfural with an appropriate amine under specific conditions. One common method is the reductive amination of furfural using a catalyst such as nickel on silica (Ni/SiO2) in the presence of ammonia (NH3) and hydrogen (H2). This method is known for its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes utilize robust catalysts and optimized reaction conditions to ensure high efficiency and product purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to achieve consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Furfuryl-N-(3-methylbutylidene)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The furfuryl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reductive amination typically uses hydrogen gas (H2) and a nickel catalyst.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Furfuryl-N-(3-methylbutylidene)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furfuryl-N-(3-methylbutylidene)amine involves its interaction with specific molecular targets and pathways. The furfuryl group can interact with nucleophiles, while the amine group can form hydrogen bonds and participate in various chemical reactions. These interactions contribute to the compound’s reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Furfurylamine: Similar structure but lacks the 3-methylbutylidene group.

    N-(3-Methylbutylidene)amine: Lacks the furfuryl group.

    Furfural: The parent compound from which 2-Furfuryl-N-(3-methylbutylidene)amine is derived.

Uniqueness

This compound is unique due to the presence of both the furfuryl and 3-methylbutylidene groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbutan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,6-7,9H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKHMGQIAQRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271752
Record name N-(3-Methylbutylidene)-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35448-30-7
Record name N-(3-Methylbutylidene)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35448-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furfuryl-N-(3-methylbutylidene)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbutylidene)-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furfuryl-N-(3-methylbutylidene)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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